molecular formula C21H18N2O3 B14158063 3-(4-Nitrophenylamino)-1,3-diphenylpropan-1-one CAS No. 804-20-6

3-(4-Nitrophenylamino)-1,3-diphenylpropan-1-one

Cat. No.: B14158063
CAS No.: 804-20-6
M. Wt: 346.4 g/mol
InChI Key: YSGOODBDQZEEOO-UHFFFAOYSA-N
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Description

Beta-(4-Nitroanilino)-beta-phenylpropiophenone: is an organic compound that features both nitro and anilino functional groups attached to a phenylpropiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-(4-Nitroanilino)-beta-phenylpropiophenone typically involves the nitration of aniline derivatives followed by coupling reactions. One common method is the nitration of 4-nitroaniline, which can be synthesized from 4-nitrochlorobenzene through amination . The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the selective formation of the desired nitroaniline isomer.

Industrial Production Methods: Industrial production of beta-(4-Nitroanilino)-beta-phenylpropiophenone may involve large-scale nitration processes followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Beta-(4-Nitroanilino)-beta-phenylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium borohydride (NaBH4), catalytic hydrogenation.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products Formed:

Scientific Research Applications

Beta-(4-Nitroanilino)-beta-phenylpropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of beta-(4-Nitroanilino)-beta-phenylpropiophenone involves its interaction with molecular targets through its nitro and anilino functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. The anilino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .

Properties

CAS No.

804-20-6

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

3-(4-nitroanilino)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C21H18N2O3/c24-21(17-9-5-2-6-10-17)15-20(16-7-3-1-4-8-16)22-18-11-13-19(14-12-18)23(25)26/h1-14,20,22H,15H2

InChI Key

YSGOODBDQZEEOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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